molecular formula C8H7F2IO2 B14011430 1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene

1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene

Cat. No.: B14011430
M. Wt: 300.04 g/mol
InChI Key: MJKPWCSGUBKVIT-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F2IO2 and a molecular weight of 300.04 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a methoxymethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary substituents.

    Reaction Conditions: The reaction conditions often involve the use of halogenating agents, such as iodine and fluorine sources, under controlled temperature and pressure conditions.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. .

Scientific Research Applications

1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. The methoxymethoxy group can enhance the compound’s solubility and reactivity .

Comparison with Similar Compounds

1,4-Difluoro-2-iodo-5-(methoxymethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups that provide distinct reactivity and applications in various fields.

Properties

Molecular Formula

C8H7F2IO2

Molecular Weight

300.04 g/mol

IUPAC Name

1,4-difluoro-2-iodo-5-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7F2IO2/c1-12-4-13-8-3-5(9)7(11)2-6(8)10/h2-3H,4H2,1H3

InChI Key

MJKPWCSGUBKVIT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1F)I)F

Origin of Product

United States

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